2-[(dimethylamino)({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl})methylidene]propanedinitrile
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Overview
Description
2-[(dimethylamino)({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl})methylidene]propanedinitrile is a chemical compound with the molecular formula C12H9F3N4S and a molecular weight of 298.29 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a trifluoromethyl group, and a pyridinylsulfanyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(dimethylamino)({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl})methylidene]propanedinitrile typically involves the reaction of dimethylamine with a suitable precursor containing the trifluoromethylpyridinylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(dimethylamino)({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl})methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl})methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[(dimethylamino)({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl})methylidene]propanedinitrile include:
2-Dimethylamino-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethylpyridinyl group but lacks the sulfanyl and propanedinitrile groups.
2-((dimethylamino)([5-(trifluoromethyl)-2-pyridinyl]sulfanyl)methylene)malononitrile: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[dimethylamino-[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4S/c1-19(2)11(8(5-16)6-17)20-10-4-3-9(7-18-10)12(13,14)15/h3-4,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYKOZWOCCXENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)SC1=NC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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